2-(4-Ethoxybenzyl)-3-methylpyrrolidine
Description
2-(4-Ethoxybenzyl)-3-methylpyrrolidine is a pyrrolidine derivative characterized by a 4-ethoxybenzyl substituent at the 2-position and a methyl group at the 3-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated nitrogen heterocycle, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate physicochemical properties such as solubility and bioavailability.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)methyl]-3-methylpyrrolidine |
InChI |
InChI=1S/C14H21NO/c1-3-16-13-6-4-12(5-7-13)10-14-11(2)8-9-15-14/h4-7,11,14-15H,3,8-10H2,1-2H3 |
InChI Key |
CEWIFNOMIOQQPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2C(CCN2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 4-ethoxybenzyl chloride with 3-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxybenzyl)-3-methylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
2-(4-Ethoxybenzyl)-3-methylpyrrolidine has several applications in scientific research:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxybenzyl)-3-methylpyrrolidine depends on its specific interactions with molecular targets. For example, if the compound is being studied for its potential as a pharmaceutical, it may interact with specific enzymes or receptors to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 3-(4-Methoxyphenyl)-3-methylpyrrolidine Hydrochloride
- Key Differences :
- Substituent Position : The methyl group is at the 3-position of pyrrolidine, unlike the 2-position in the target compound.
- Aromatic Ring Substitution : Methoxy (electron-donating) vs. ethoxy (larger, more lipophilic).
- Impact :
Benzimidazole Derivative: 2-(4-Ethoxybenzyl)-5-nitro-1H-benzimidazole
- Key Differences :
- Core Structure : Benzimidazole (aromatic, planar) vs. pyrrolidine (saturated, flexible).
- Functional Groups : Nitro group (electron-withdrawing) in the benzimidazole derivative.
- Impact :
Pyridine-Based Analogs
- Example : 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile ().
- Key Differences: Core Structure: Pyridine (aromatic, rigid) vs. pyrrolidine. Functional Groups: Cyano group (electron-withdrawing) absent in the target compound.
- Impact :
Research Findings and Implications
- Synthetic Accessibility: The target compound’s lack of complex functional groups (e.g., nitro, cyano) simplifies synthesis compared to benzimidazole or pyridine analogs .
- Pharmacological Potential: Structural similarities to Schedule I opioids (e.g., etonitazene analogs) suggest possible CNS activity, but the absence of a nitro group likely reduces opioid receptor affinity .
- Optimization Opportunities: Introducing electron-withdrawing groups (e.g., cyano) or modifying the ethoxybenzyl moiety could enhance target engagement, as seen in pyridine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
